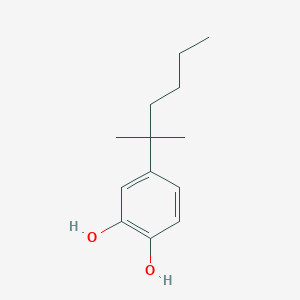

4-(2-Methylhexan-2-yl)benzene-1,2-diol

描述

属性

CAS 编号 |

100186-17-2 |

|---|---|

分子式 |

C13H20O2 |

分子量 |

208.3 g/mol |

IUPAC 名称 |

4-(2-methylhexan-2-yl)benzene-1,2-diol |

InChI |

InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |

InChI 键 |

ZWJIMGJEFLXTOY-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C)C1=CC(=C(C=C1)O)O |

规范 SMILES |

CCCCC(C)(C)C1=CC(=C(C=C1)O)O |

同义词 |

1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |

产品来源 |

United States |

相似化合物的比较

The following analysis compares 4-(2-Methylhexan-2-yl)benzene-1,2-diol with structurally related catechol derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Substituent Effects and Structural Diversity

Key Observations :

- Branched vs. Linear Alkyl Groups : Branched chains (e.g., 2-methylhexan-2-yl) increase steric bulk and lipophilicity compared to linear alkoxyethyl groups (e.g., 4-(2-methoxyethyl) derivatives) .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., naphthyl, pyrenyl) enable π-π stacking and fluorescence properties, critical for amyloid fibril detection , while aliphatic groups prioritize hydrophobicity.

- Polar Functional Groups: Aminoethyl (dopamine) and hydroxyl groups enhance water solubility and biological activity (e.g., neurotransmitter function) but reduce stability in oxidative environments .

Physicochemical Properties

| Property | 4-(2-Methylhexan-2-yl)benzene-1,2-diol | 4-(2-Methoxyethyl)benzene-1,2-diol | Dopamine (4-(2-Aminoethyl)benzene-1,2-diol) |

|---|---|---|---|

| Lipophilicity (LogP) | High (estimated) | Moderate | Low (polar amine group) |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | High in aqueous solutions |

| Stability | Stable under inert conditions | Stable; high yield (96%) | Prone to oxidation (forms neurotoxins) |

| Fluorescence | Unlikely (non-conjugated substituent) | No data | No intrinsic fluorescence |

Supporting Data :

- Fluorescence: trans-Stilbenoids with naphthyl or pyrenyl substituents exhibit emission maxima shifts >100 nm upon binding to amyloid fibrils .

- Stability : Alkoxyethyl derivatives (e.g., 4a–4f in ) show high synthetic yields (83–98%), suggesting robustness under reaction conditions .

- Toxicity: Chlorinated dopamine derivatives (e.g., 4-(2-(chloroamino)ethyl)benzene-1,2-diol) are neurotoxic due to thiol oxidation in neuronal enzymes .

准备方法

Gamma-Alumina-Catalyzed Claisen-Cope Rearrangement

The Claisen-Cope rearrangement cascade, catalyzed by gamma-alumina, represents a robust pathway for synthesizing alkyl-substituted benzenediols. In a seminal study, 2-(2-methylallyloxy)phenol underwent sequential rearrangements in toluene at 110–180°C for 2–24 hours, yielding 4-(2-methylallyl)-1,2-benzenediol with 85.6–93.5% efficiency and 98.5–99.5% purity. This method’s success hinges on gamma-alumina’s Lewis acidity, which selectively promotes rearrangement over cyclization.

Table 1: Reaction Parameters for Gamma-Alumina-Catalyzed Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110–180°C | 85.6–93.5 | 98.5–99.5 |

| Reaction Time | 2–24 hours | ||

| Catalyst Loading | 1–5 wt% of substrate | ||

| Solvent | Toluene, xylene, anisole |

The process benefits from heterogeneous catalysis, enabling simple catalyst recovery and reuse. For 4-(2-methylhexan-2-yl)benzene-1,2-diol, analogous conditions could be applied by substituting 2-(2-methylhex-2-enyloxy)phenol as the starting material, leveraging the same mechanistic pathway.

Acid-Catalyzed Oxidative Cleavage of Alkylated Precursors

Hydrogen Peroxide-Mediated Oxidative Acidolysis

A novel two-step approach involves diisopropylbenzene oxidation followed by acid-catalyzed cleavage. Diisopropylbenzene reacts with oxygen under basic conditions to form di-(2-hydroxyisopropyl)benzene, which undergoes oxidative acidolysis with hydrogen peroxide (H₂O₂) in the presence of sulfuric acid. This method achieves near-quantitative conversion to benzenediols under mild conditions (50°C, 1–6 hours).

Table 2: Conditions for Oxidative Acidolysis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| H₂O₂ : Substrate Ratio | 3:1–10:1 | 90–95 |

| Acid Catalyst | H₂SO₄ (72 wt%) | |

| Temperature | 25–50°C | |

| Reaction Time | 1–6 hours |

Adapting this method for 4-(2-methylhexan-2-yl)benzene-1,2-diol would require alkylating catechol with 2-methylhex-2-ene prior to oxidation, though regioselectivity challenges may arise.

Alternative Pathways: Friedel-Crafts Alkylation and Protection-Deprotection

Friedel-Crafts Alkylation of Catechol

While not directly reported in the cited sources, Friedel-Crafts alkylation of catechol with 2-methylhex-2-enyl bromide represents a plausible route. Using AlCl₃ or FeCl₃ as catalysts, this method could install the 2-methylhexan-2-yl group directly onto the aromatic ring. However, overalkylation and isomerization risks necessitate careful optimization.

Hydroxyl Group Protection Strategies

Temporary protection of catechol’s hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) could enhance regioselectivity during alkylation. Subsequent deprotection via hydrolysis or fluoride-mediated cleavage would yield the target diol.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Gamma-Alumina Catalysis | High yield, recyclable catalyst, high purity | Requires specialized starting material |

| Oxidative Acidolysis | Mild conditions, scalable | Multi-step, stoichiometric H₂O₂ use |

| Friedel-Crafts | Direct alkylation | Poor regioselectivity, side reactions |

Industrial and Environmental Considerations

Gamma-alumina’s reusability and the absence of heavy-metal catalysts make it environmentally favorable. In contrast, H₂O₂-based methods generate water as a byproduct, aligning with green chemistry principles . Economic analyses suggest that catalytic rearrangement outperforms oxidative acidolysis in cost-effectiveness due to lower solvent and oxidant consumption.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Methylhexan-2-yl)benzene-1,2-diol, and how is structural purity validated?

- Methodology :

- Synthesis : Utilize Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methylhexan-2-yl group to the catechol core. Protect the hydroxyl groups during synthesis to avoid side reactions .

- Characterization : Confirm purity via HPLC (≥95%) and structural identity using NMR (e.g., ¹H/¹³C for substituent positioning) and high-resolution mass spectrometry (HRMS). Compare spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) .

Q. Which in vitro assays are optimal for preliminary screening of antioxidant and anti-inflammatory activity in substituted catechol derivatives?

- Methodology :

- Antioxidant Activity : Perform DPPH radical scavenging (IC₅₀ calculation) and ferric reducing antioxidant power (FRAP) assays. For cell-based models, use murine macrophages to measure ROS inhibition via fluorescence probes (e.g., DCFH-DA) .

- Anti-inflammatory Activity : Quantify nitric oxide (NO) production in LPS-stimulated macrophages using Griess reagent. Validate with western blotting for pro-inflammatory markers (e.g., iNOS, COX-2) .

Q. How can researchers ensure accurate quantification of 4-(2-Methylhexan-2-yl)benzene-1,2-diol in complex matrices?

- Methodology :

- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.

- Analytical Techniques : Use LC-MS/MS with a C18 column and negative-ion electrospray ionization. Validate with calibration curves (1–100 ng/mL) and internal standards (e.g., deuterated analogs) .

Advanced Questions

Q. How can computational modeling predict the electronic and thermodynamic properties of 4-(2-Methylhexan-2-yl)benzene-1,2-diol?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate HOMO/LUMO energies to assess redox potential and bond dissociation enthalpy (BDE) for hydroxyl groups, correlating with antioxidant capacity .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., adrenergic receptors) using docking software (AutoDock Vina) and analyze binding affinities (ΔG values) .

Q. What experimental strategies identify degradation products of 4-(2-Methylhexan-2-yl)benzene-1,2-diol under oxidative or photolytic conditions?

- Methodology :

- Degradation Studies : Expose the compound to UV/H₂O₂ or UV/TiO₂ systems. Monitor reaction kinetics via UV-Vis spectroscopy.

- Product Identification : Use high-resolution LC-MS (Q-TOF) and compare fragmentation patterns with databases (e.g., NIST). Isolate intermediates via preparative TLC and characterize with 2D NMR (e.g., HSQC, HMBC) .

Q. How can researchers reconcile genotoxicity concerns with observed therapeutic efficacy in preclinical studies?

- Methodology :

- In Vivo Genotoxicity : Conduct micronucleus tests (OECD 474) and Comet assays in rodent models to assess DNA damage. Compare with in vitro Ames test results (e.g., TA98/TA100 strains) .

- Risk-Benefit Analysis : Apply the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (e.g., EFSA’s 0.0025 μg/kg/day limit). Adjust dosing regimens to stay below this threshold while maintaining efficacy .

Q. What approaches are used to identify enzyme targets or pathways modulated by 4-(2-Methylhexan-2-yl)benzene-1,2-diol?

- Methodology :

- Enzyme Screening : Test inhibition/activation of oxidoreductases (e.g., CtFDO) via spectrophotometric assays (NADH/NADPH consumption). Validate with crystallographic fragment screening to map binding sites .

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., Nrf2-mediated antioxidant pathways) .

Q. How is the TTC framework applied to prioritize safety assessments for novel catechol derivatives in drug development?

- Methodology :

- Exposure Estimation : Calculate human exposure levels using physiologically based pharmacokinetic (PBPK) modeling.

- TTC Compliance : Compare estimated daily intake with the TTC threshold (0.0025 μg/kg/day for mutagens). If exceeded, conduct additional in vivo studies to refine risk assessment .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。